5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Overview
Description
Labeled Uridine, a nucleoside; widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of similar uridine derivatives have been a focus in research. For instance, studies on 2',3'-fused bicyclic nucleoside analogues involving intramolecular hetero-Michael addition and analysis using NMR and HR-MS have contributed to the understanding of these compounds (Sun, Wu, & Yang, 2007).
- Another study involved the synthesis of O 5′, 6-Methanouridine, a type of pyrimidine cyclonucleoside, and its conformational studies using spectroscopic techniques and molecular modeling (Otter et al., 1992).
Chemical Properties and Interactions
- Research on 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides, involving synthetic procedures and NMR spectral analyses, has contributed to understanding the structural features of these molecules (Amer, Senior, & Fan, 2012).
- The study of intramolecular hydrogen bonding and tautomerism in related compounds has been instrumental in understanding the chemical properties of these molecules (Hansen, Bolvig, & Kappe, 1995).
Biomedical Applications
- The interaction of synthesized uridine products with plasma proteins, particularly human serum albumin (HSA), has been investigated. This research offers insights into the binding mechanisms and potential biomedical applications of these compounds (Dubey et al., 2020).
- Synthesis of derivatives like 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione and their structural and electronic properties have been theoretically investigated, contributing to potential drug development (Essa & Jalbout, 2008).
properties
IUPAC Name |
5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-WDBXUEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471809 | |
Record name | CTK8F2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1',2',3',4',5'-13C5]uridine | |
CAS RN |
159496-16-9 | |
Record name | CTK8F2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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